molecular formula C8H6FN3O B031864 5-Fluoro-3-hydrazonoindolin-2-one CAS No. 283584-52-1

5-Fluoro-3-hydrazonoindolin-2-one

Cat. No. B031864
M. Wt: 179.15 g/mol
InChI Key: GYZLCPDITNYCAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of hydrazonoindolin-2-one, such as 5-Fluoro-3-hydrazonoindolin-2-one, often involves fluorination reactions that can selectively produce compounds with desired fluorine substitutions. Yang et al. (2018) demonstrated efficient syntheses of fluorooxindoles via fluorination of hydrazonoindolin-2-one with Selectfluor, highlighting the role of solvent conditions in achieving selectivity between different fluorinated products (Yang et al., 2018). This process underlines the importance of controlled reactions in synthesizing specific fluorinated derivatives for further study.

Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-hydrazonoindolin-2-one derivatives has been elucidated through various spectroscopic techniques. For instance, El‐Faham et al. (2015) characterized N′-(2-oxoindolin-3-ylidene)hydrazide-hydrazones derivatives, providing insights into the molecular frameworks that underpin the biological activity of these compounds (El‐Faham et al., 2015).

Chemical Reactions and Properties

The chemical behavior of 5-Fluoro-3-hydrazonoindolin-2-one and its derivatives involves various reactions that highlight the compound’s reactivity and potential for modification. Zhang et al. (2023) described a base-mediated cycloaddition reaction, which serves as a method for incorporating both a fluorine atom and a fluoroalkyl group into pyrazole cores, indicating the versatility of fluorinated compounds in chemical synthesis (Zhang et al., 2023).

Scientific Research Applications

1. Multi-Target Agents in Drug Discovery

  • Application Summary: 5-Fluoro-3-hydrazonoindolin-2-one is used in the synthesis of novel derivatives of isatin-based Schiff bases, which are multi-target agents. These agents are designed to fight challenging diseases using a “one drug-multiple targets” strategy .
  • Methods of Application: The derivatives are synthesized by reacting 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is confirmed by physical and spectral analysis .
  • Results: The derivatives exhibited antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities. Among the derivatives, compound 5a showed the highest activities .

2. Anti-Cancer and Anti-Microbial Agents

  • Application Summary: 5-Fluoro-3-hydrazonoindolin-2-one is used in the synthesis of isatin hybrids, which are evaluated for their anti-cancer and anti-microbial activities .
  • Methods of Application: The isatin hybrids are synthesized using readily available hydrazonoindolin-2-one and isatin as starting materials . The synthesized compounds are characterized using various analytical techniques .
  • Results: Several molecules displayed remarkable activity against the renal cancer cell line UO-31. Compound 16 exhibited significant cytotoxicity against Candida albicans and Cryptococcus neoformans .

3. Treatment of Gastrointestinal Stromal Tumors (GIST) and Advanced Renal Cell Carcinoma (RCC)

  • Application Summary: 5-Fluoro-3-hydrazonoindolin-2-one, a derivative of isatin, has been approved by the FDA for the treatment of GIST and RCC . It is a multikinase inhibitor that targets VEGFR-1, VEGFR-2, PDGFRb, and c-Kit .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

4. Anti-Proliferative Agents

  • Application Summary: 5-Fluoro-3-hydrazonoindolin-2-one is used in the synthesis of certain hydrazonoindolin-2-one derivatives, which have been evaluated as potent anti-proliferative agents .
  • Methods of Application: The derivatives (3a-e, 5a-e, 7a-c, and 10a-l) are synthesized and evaluated for their anti-proliferative activity in vitro towards three human cancer cell lines, namely lung cancer A-549 .
  • Results: Compounds 5b, 5c, 7b, and 10e emerged as the most potent derivatives with average IC50 values of 4.37, 2.53, 2.14, and 4.66mM, respectively, which are superior to Sunitinib (average IC50 = 8.11 M) .

5. Synthesis of Isatin Hybrids

  • Application Summary: 5-Fluoro-3-hydrazonoindolin-2-one is used in the synthesis of isatin hybrids, which are evaluated for their anticancer and antimicrobial activities .
  • Methods of Application: The isatin hybrids are synthesized using readily available hydrazonoindolin-2-one and isatin as starting materials .
  • Results: Several molecules, such as 3, 4, 6, 16, and 19, displayed remarkable activity against the renal cancer cell line UO-31 .

6. Biological Potential of Indole Derivatives

  • Application Summary: 5-Fluoro-3-hydrazonoindolin-2-one, as an indole derivative, has significant pharmacological importance .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

properties

IUPAC Name

3-diazenyl-5-fluoro-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUZIGMUYFFWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)O)N=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468168
Record name 5-Fluoro-3-hydrazonoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-hydrazonoindolin-2-one

CAS RN

283584-52-1
Record name 5-Fluoro-3-hydrazonoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Siddappa, MN Sultana - 2016 - gukir.inflibnet.ac.in
IR @ Gulbarga University: Synthesis, Physico-Chemical Investigations and Biological Screening of Metal (ii) Complexes with Hydrazone Schiff Base Derived from 5-Fluoro-3-Hydrazonoindolin-2-One …
Number of citations: 3 gukir.inflibnet.ac.in
G Meng, C Liu, S Qin, M Dong, X Wei, M Zheng… - Research on Chemical …, 2015 - Springer
… Refluxing 13 in hydrazine hydrate (80 %) afforded 5-fluoro-3-hydrazonoindolin-2-one (14) in high yield, which reacted with sodium ethoxide to give 2 with very low yield. On the other …
Number of citations: 20 link.springer.com
MA El Mubarak, I Leontari, G Efstathia, EI Vrettos… - … of Chromatography B, 2018 - Elsevier
Sunitinib is an oral FDA/EMEA approved multi-targeted tyrosine kinase inhibitor. It possesses anti-angiogenic and antitumor activity against a variety of advanced solid tumors. However…
Number of citations: 6 www.sciencedirect.com
YP Kumar, TSM Saleem, KR Kumar - J. pharm. and med. Res, 2016 - researchgate.net
The ligand,(2-((3-chlorophenylamino) methyl) Phenol) was synthesized by microwave method and used for the preparation of Zn (II), Co (II), Fe (II), Cu (II), Mg (II) complexes these were …
Number of citations: 4 www.researchgate.net
M Finotto - 2018 - dspace.unive.it
Catalizzatori a base di Pd (II) per l’ossidazione di alcoli primari e dioli Page 1 Corso di Laurea in Chimica e Tecnologie Sostenibili ordinamento DM 270/04 Tesi di Laurea Magistrale …
Number of citations: 0 dspace.unive.it

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